1-(1H-indol-3-yl)-3-isobutylurea
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Overview
Description
1-(1H-indol-3-yl)-3-isobutylurea is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities , indicating that they may influence multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , this compound may exert a variety of effects at the molecular and cellular levels.
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to have a significant impact on various types of cells and cellular processes . For example, they have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body
Temporal Effects in Laboratory Settings
Studies on other indole derivatives have shown that these compounds can have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of different dosages of 1-(1H-indol-3-yl)-3-isobutylurea in animal models have not been studied. Studies on other indole derivatives have shown that these compounds can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Indole derivatives are known to be involved in various metabolic pathways. For example, gut bacteria can convert tryptophan into indole and its derivatives through several metabolic pathways
Subcellular Localization
The subcellular localization of this compound is currently unknown. Understanding the subcellular localization of a compound can provide important insights into its activity and function. For example, some compounds are directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
The synthesis of 1-(1H-indol-3-yl)-3-isobutylurea can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole-3-carboxylic acid with isobutylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This amide is then treated with phosgene or a phosgene equivalent to yield the desired urea derivative .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(1H-indol-3-yl)-3-isobutylurea undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon to yield reduced indole derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-indol-3-yl)-3-isobutylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
1-(1H-indol-3-yl)-3-isobutylurea can be compared with other indole derivatives such as:
1H-indole-3-carboxylic acid: A precursor in the synthesis of various indole derivatives.
1H-indole-3-acetic acid: A plant hormone with significant biological activity.
1H-indole-3-butyric acid: Another plant hormone used in agriculture.
What sets this compound apart is its unique isobutylurea moiety, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(2-methylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9(2)7-15-13(17)16-12-8-14-11-6-4-3-5-10(11)12/h3-6,8-9,14H,7H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIJNWJTZDUEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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